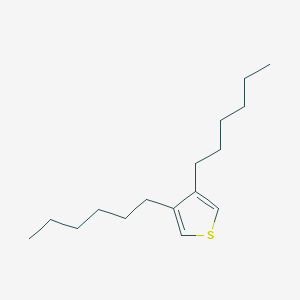

3,4-Dihexylthiophene

説明

Significance as a Thiophene (B33073) Derivative in Organic Electronics

Thiophene-based materials are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. researchgate.net 3,4-Dihexylthiophene, as a member of this class, is distinguished by the presence of two hexyl side chains. These alkyl groups enhance the material's solubility in common organic solvents, a crucial factor for solution-based processing techniques like spin-coating and printing, which are essential for manufacturing large-area and flexible electronic devices. cymitquimica.com This improved processability, combined with the inherent electronic characteristics of the thiophene ring, makes this compound a valuable building block for a variety of organic electronic components. cymitquimica.com

The strategic placement of the hexyl groups at the 3 and 4 positions of the thiophene ring influences the planarity and intermolecular packing of the resulting polymers. This, in turn, affects the material's electronic properties, such as charge carrier mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgacs.org These parameters are critical determinants of the performance of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. chemimpex.comacs.orgresearchgate.net

Role in Conjugated Polymer Systems

This compound is frequently used as a monomer in the synthesis of conjugated polymers. acs.orgsigmaaldrich.com These polymers possess a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and enables charge transport. The incorporation of this compound units into polymer chains can significantly modify the properties of the resulting material.

For instance, it is used in the synthesis of donor-acceptor copolymers and low-band-gap polymers for organic photovoltaic applications. sigmaaldrich.comsigmaaldrich.com In these systems, the this compound unit often serves as the electron-donating component. Research has shown that introducing this compound into poly(3-hexylthiophene) chains can create a more thermally stable interpenetrating network with fullerene derivatives like PCBM, a common electron acceptor in organic solar cells. sigmaaldrich.comresearchgate.net This enhanced thermal stability is a key factor in improving the longevity and reliability of organic solar cells. sigmaaldrich.comscientificlabs.comchemdad.com

Furthermore, the introduction of this compound can influence the morphology of polymer thin films. For example, in some cases, its inclusion has been linked to the formation of well-ordered nanofibrillar structures, which can lead to higher charge carrier mobilities. acs.org The ability to tune the electronic and morphological properties of conjugated polymers by incorporating this compound makes it a versatile component in the design of new materials for organic electronics.

Overview of Research Trajectories

Current research involving this compound is multifaceted and continues to expand. A significant area of investigation is its application in organic photovoltaics. sigmaaldrich.comsunatech.com Studies have focused on synthesizing novel copolymers containing this compound to enhance device efficiency and stability. For example, copolymers of this compound with electron-accepting units like 1,3,4-thiadiazole (B1197879) have been shown to exhibit improved power conversion efficiencies in polymer solar cells. acs.org

Another major research direction is the use of this compound in organic field-effect transistors (OFETs). chemimpex.comwiley-vch.de The enhanced solubility and film-forming properties imparted by the dihexyl substitution are highly beneficial for creating uniform, high-quality semiconductor layers in OFETs. chemimpex.com Research in this area explores how the inclusion of this compound affects key transistor parameters such as field-effect mobility and the on/off ratio.

Moreover, fundamental studies on oligomers and polymers containing this compound are ongoing to better understand the structure-property relationships. acs.orgacs.org This includes investigating the impact of chain length and monomer arrangement on the optical and electrochemical properties of these materials. acs.org Such fundamental knowledge is crucial for the rational design of next-generation organic electronic materials with tailored functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 122107-04-4 |

| Molecular Formula | C₁₆H₂₈S |

| Molecular Weight | 252.46 g/mol |

| Appearance | Liquid |

| Density | 0.925 g/mL at 25 °C |

| Boiling Point | 103 °C at 0.3 mmHg |

Source: sigmaaldrich.comguidechem.com

Table 2: Research Applications and Findings for this compound-based Polymers

| Application Area | Polymer System | Key Finding | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPV) | Polythiophene:fullerene blends | Introduction of this compound enhances thermal stability. | sigmaaldrich.comscientificlabs.comchemdad.com |

| Organic Photovoltaics (OPV) | Copolymer with 1,3,4-thiadiazole (P2) | Achieved a power conversion efficiency of 3.04% and a high field-effect mobility of 8.81 × 10⁻² cm² V⁻¹ s⁻¹. | acs.org |

| Organic Field-Effect Transistors (OFET) | Poly(3-hexylthiophene) with this compound units | Maintains equivalent electronic properties but forms a more thermally stable network compared to highly regioregular poly(3-hexylthiophene). | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dihexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRIIAIZQBBXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571972 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122107-04-4 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 3,4-Dihexylthiophene

The direct synthesis of this compound typically starts from a commercially available thiophene (B33073) precursor, which is then alkylated. The primary methods employed are Kumada coupling and nickel-catalyzed cross-coupling reactions.

Kumada Coupling Reactions

Kumada coupling provides a powerful method for the formation of carbon-carbon bonds. google.com In the context of this compound synthesis, this reaction typically involves the cross-coupling of a dihalothiophene with a Grignard reagent in the presence of a nickel catalyst. google.com For instance, 3,4-dibromothiophene (B32776) can be reacted with hexylmagnesium bromide using a nickel-phosphine complex, such as Ni(dppp)Cl2 (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), as the catalyst. amazonaws.com

However, the efficiency of Kumada coupling can be influenced by steric hindrance. Research has shown that while "regular" 2-bromo-5-chloromagnesio-3-hexylthiophene readily polymerizes, the "reversed" 5-bromo-2-chloromagnesio-3-hexylthiophene shows hampered initiation with certain nickel catalysts due to the sterically hindered Grignard function. acs.orgresearchgate.net Furthermore, the disubstituted 2-bromo-5-chloromagnesio-3,4-dihexylthiophene was found not to polymerize with any of the tested initiators, highlighting the significant impact of the substitution pattern on reactivity. acs.orgresearchgate.net

Table 1: Representative Kumada Coupling Reaction for this compound Synthesis

| Starting Material | Grignard Reagent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 3,4-Dibromothiophene | Hexylmagnesium bromide | NiCl2(dppp) | Diethyl ether | Reflux, 20 hours | Not specified | amazonaws.com |

Nickel-Catalyzed Cross-Coupling Methods

Nickel-catalyzed cross-coupling reactions, in a broader sense, are widely used for the synthesis of this compound. scispace.com These methods offer an effective route for attaching the hexyl side chains to the thiophene core. A common approach involves the reaction of 3,4-dibromothiophene with a hexyl-containing organometallic reagent, facilitated by a nickel catalyst. scispace.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, novel T-shape three-coordinate nickel(I) chlorides bearing N-heterocyclic carbene ligands have been developed and shown to be effective catalysts in cross-coupling reactions of aryl halides. rsc.org The development of such specialized catalysts continues to improve the efficiency and scope of these synthetic methods. nih.gov

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is essential for tuning its properties and for subsequent polymerization or molecular assembly. Key functionalization strategies include selective bromination, preparation of aldehyde derivatives, and the formation of bisbromomethyl derivatives.

Selective Bromination Reactions

Bromination of this compound is a common first step towards further functionalization. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution. Reagents like N-bromosuccinimide (NBS) are frequently used for this purpose. nih.govresearchgate.net The reaction conditions can be controlled to achieve selective bromination at the desired positions, typically the 2- and 5-positions of the thiophene ring, which are activated by the alkyl groups at the 3- and 4-positions. The use of solvents like acetonitrile (B52724) or dichloromethane (B109758) is common, and the reaction is often carried out at low temperatures to control selectivity. nih.gov The development of mild and regioselective bromination methods, such as those using N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), offers advantages in terms of yield and environmental considerations. organic-chemistry.org

Table 2: Selective Bromination of Aromatic Compounds

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| Anisole | NBS | Acetonitrile | Not specified | 1-Bromo-4-methoxybenzene | 96% | nih.gov |

| Compound 27a | NBS (98%) | Acetonitrile | 0 °C, 8 h | Compound 28a | 90% | nih.gov |

| Compound 27b | NBS (98%) | Acetonitrile | 0 °C, 8 h | Compound 28b | 97% | nih.gov |

Preparation of Aldehyde Derivatives

The introduction of aldehyde functionalities onto the this compound scaffold opens up a wide range of subsequent chemical transformations. One common method for synthesizing this compound-2,5-dicarbaldehyde involves a metal-halogen exchange followed by quenching with an electrophile. Specifically, this compound is reacted with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the addition of N,N-dimethylformamide (DMF). rsc.org This procedure typically results in the formation of the dialdehyde (B1249045) in moderate yields. rsc.org

Another approach to synthesize a mono-aldehyde derivative, this compound-2-carbaldehyde, involves a Vilsmeier-Haack type reaction. rsc.org In this method, this compound is treated with phosphorus oxychloride and DMF in a solvent like 1,2-dichloroethane. This reaction proceeds with high yield. rsc.org

Table 3: Synthesis of Aldehyde Derivatives of this compound

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| This compound | 1. n-BuLi, TMEDA 2. THF, -50 °C 3. DMF | Hexanes, THF | Reflux, 1.5 h | This compound-2,5-dicarbaldehyde | 40% | rsc.org |

| This compound | 1. DMF 2. Phosphorus oxychloride | 1,2-Dichloromethane | Reflux, 65 °C, 4 h | This compound-2-carbaldehyde | 87% | rsc.org |

Formation of Bisbromomethyl Derivatives

The synthesis of 2,5-bis(bromomethyl)-3,4-dihexylthiophene provides a versatile intermediate for creating more complex structures, such as those used in the synthesis of conjugated polymers. This derivative is typically prepared by reacting this compound with paraformaldehyde and a solution of hydrogen bromide in acetic acid. polymer.cn The reaction mixture is heated to facilitate the bromomethylation at the 2- and 5-positions of the thiophene ring. polymer.cn This intermediate can then be used in subsequent reactions, such as the Arbuzov reaction with triethyl phosphite, to form phosphonate (B1237965) esters, which are valuable monomers for Horner-Wadsworth-Emmons olefination reactions. db-thueringen.de

Table 4: Synthesis of 2,5-Bis(bromomethyl)-3,4-dihexylthiophene

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| This compound | Paraformaldehyde, 33% HBr in acetic acid | 70 °C, 24 h | 2,5-Bis(bromomethyl)-3,4-dihexylthiophene | Not specified | polymer.cn |

Synthesis of Sulfone Derivatives (e.g., this compound-1,1-dioxide)

The oxidation of the sulfur atom in the this compound ring to a sulfone (thiophene-1,1-dioxide) is a key strategy for tuning the electronic properties of the resulting materials. This transformation alters the thiophene ring from an electron-rich unit to an electron-accepting, non-aromatic moiety, which can significantly lower the HOMO-LUMO gap. researchgate.netuclm.es This modification is crucial for developing materials for applications such as photoluminescent devices. researchgate.netacs.org

One method involves the direct oxidation of a dihexylthiophene-containing oligomer. For instance, 1,2-bis(3,4-dihexylthiophen-2-yl)ethene can be dissolved in dichloromethane, cooled, and then treated with an acetonitrile complex of hypofluorous acid (HOF·CH3CN). uclm.es This rapid reaction, often complete within seconds, yields the corresponding bis(this compound-1,1-dioxide) derivative in high yield (>85%). uclm.es

Another approach involves building more complex molecules around a pre-formed this compound-1,1-dioxide core. Suzuki heterocoupling reactions are employed to attach various aryl groups at the 2- and 5-positions of the oxidized thiophene ring. researchgate.netacs.orgresearchgate.net An example is the synthesis of 2,5-Di-(9,9-dimethylfluoren-2-yl)-3,4-dihexyl-thiophene-1,1-dioxide, a material designed for photoluminescence. researchgate.netacs.orgresearchgate.net The presence of the sulfone core, flanked by fluorene (B118485) wings, creates a specific molecular architecture where aromatic stacking is prevented, a desirable feature for certain optoelectronic applications. researchgate.net

Table 1: Synthesis of this compound-1,1-dioxide Derivatives

| Precursor | Reagents/Method | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-bis(3,4-dihexylthiophen-2-yl)ethene | HOF·CH3CN in CH2Cl2 | 2,2'-(ethene-1,2-diyl)-bis(this compound-1,1-dioxide) | >85% | uclm.es |

Knoevenagel Condensation Reactions for Donor-Acceptor Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to create donor-acceptor (D-A) systems incorporating the this compound unit. polymer.cndb-thueringen.de This reaction involves the condensation of a carbonyl compound, typically an aldehyde, with a molecule containing an active methylene (B1212753) group, catalyzed by a base. nih.gov The resulting product features a new carbon-carbon double bond, extending the π-conjugated system and enabling intramolecular charge transfer (ICT). polymer.cn

In the context of this compound chemistry, a common strategy is to first introduce a formyl group (aldehyde) onto the thiophene ring. For example, 5-bromo-3,4-dihexylthiophene-2-carbaldehyde serves as the aldehyde precursor. polymer.cn This compound can then be reacted with a strong electron-accepting species that contains an active methylene group, such as 2-(2,6-dimethypyran-4-ylidene)malononitrile. polymer.cn The condensation reaction yields a monomer where the electron-donating dihexylthiophene unit is linked via a vinyl bridge to the electron-accepting pyran-ylidene-malononitrile group. polymer.cn Such D-A monomers are critical building blocks for synthesizing low-band-gap conjugated polymers for photovoltaic applications. polymer.cn The mechanism begins with the deprotonation of the active methylene compound by a base, followed by nucleophilic addition to the aldehyde and subsequent dehydration to form the α,β-unsaturated product. db-thueringen.de

Table 2: Example of Knoevenagel Condensation for a D-A Monomer

| Aldehyde Precursor | Active Methylene Compound | Product | Application of Product | Reference |

|---|

Emerging Synthetic Strategies for Precision Materials

Recent advances in polymer synthesis have enabled the creation of highly defined materials based on this compound with precise control over molecular weight, dispersity, and architecture. These precision materials are crucial for optimizing the performance of organic electronic devices.

A significant development is the application of living polymerization techniques. Researchers have achieved the unprecedented living polymerization of highly soluble conjugated poly(this compound). ethz.chscilit.com This control allows for the subsequent synthesis of block copolymers, such as poly(this compound)-block-polythiophene. ethz.chscilit.com This method facilitates a process known as crystallization-driven in situ nanoparticlization, where the block copolymer spontaneously assembles into well-defined one-dimensional nanoparticles with controllable lengths. ethz.chscilit.com

Furthermore, living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) has emerged as a versatile tool for the precision synthesis of various donor-acceptor (D-A) alternating conjugated polymers. ethz.ch Using specific palladium precatalysts (e.g., RuPhos Pd G3), this method produces D-A copolymers with controlled molecular weights, narrow dispersity (Đ typically between 1.05–1.29), and in high yields. ethz.ch This strategy allows for the fine-tuning of electronic properties, such as the optical band gap and HOMO/LUMO energy levels, by carefully selecting the monomer units to be copolymerized with the this compound derivatives. scilit.com

Continuous-flow synthesis is another emerging strategy that addresses the need for scalable production of conjugated polymers. beilstein-journals.org While demonstrated extensively for poly(3-hexylthiophene) (P3HT), the principles of Kumada catalyst transfer polymerization (KCTP) in a flow reactor are applicable to other isomers. beilstein-journals.org This method allows for precise control over molecular weight by the accurate addition of the catalyst to the monomer solution in a continuous stream, offering a straightforward path to scale-up compared to traditional batch reactions. beilstein-journals.org

Table 3: Comparison of Emerging Synthetic Strategies

| Strategy | Key Features | Advantages | Typical Products | Reference |

|---|---|---|---|---|

| Living Polymerization / CD-INCP | Synchronous polymerization and self-assembly | Precise control over polymer length; formation of uniform 1D nanoparticles. | Poly(this compound)-block-polythiophene nanoparticles. | ethz.chscilit.com |

| Living Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP) | Controlled polymerization of D-A monomers. | Controlled molecular weight, narrow dispersity, high yields, tunable electronic properties. | Donor-acceptor alternating conjugated polymers. | ethz.chscilit.com |

Polymerization Mechanisms and Polymer Structure Engineering

Oxidative Polymerization Methods (e.g., FeCl3 Method)

Oxidative polymerization is a widely utilized and straightforward method for synthesizing polythiophenes. The most common approach involves the use of ferric chloride (FeCl₃) as an oxidizing agent. In a typical synthesis of a poly(3-alkylthiophene), the monomer is dissolved in a solvent like chloroform, and a solution of FeCl₃ is added, initiating the polymerization. libretexts.orgscispace.com The reaction proceeds at moderate temperatures, and after a set time, the resulting polymer is precipitated, filtered, and purified, often by washing with methanol. libretexts.orgscispace.com

This method, while simple and effective for producing large quantities of polymer, generally offers less control over the polymer's structure, often leading to materials with higher polydispersity and lower regioregularity compared to metal-catalyzed methods. scispace.com While extensively documented for 3-alkylthiophenes like 3-hexylthiophene (B156222), libretexts.orgscispace.comnih.govCurrent time information in Bangalore, IN. specific research on the homopolymerization of 3,4-dihexylthiophene using FeCl₃ is less common. The steric hindrance from the two adjacent hexyl groups can impact the efficiency and outcome of the oxidative coupling reaction. acs.org

Metal-Catalyzed Cross-Coupling Polymerizations

Metal-catalyzed cross-coupling reactions provide a more controlled route to synthesizing conjugated polymers, including those containing this compound. These methods allow for precise control over the polymer's architecture, leading to well-defined materials with predictable properties. Palladium- and nickel-based catalysts are central to these polymerization strategies. rsc.org

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully employed to create copolymers incorporating this compound units. This reaction typically involves the palladium-catalyzed coupling of an organostannane (containing a trimethylstannyl group) with an organohalide. nih.gov

Researchers have synthesized novel π-conjugated copolymers by reacting monomers containing the this compound unit, such as 2,5-bis(5′-bromo-3′,4′-dihexylthien-2′-yl)-1,3,4-oxadiazole, with an organostannane like 2,5-bis(trimethylstannyl)thiophene. nih.gov The introduction of the this compound moiety into the polymer backbone alongside other functional units, like oxadiazole or thiadiazole, allows for the tuning of the polymer's electronic properties. For instance, incorporating an electron-accepting oxadiazole or thiadiazole group can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. nih.govuhasselt.be This structural engineering is crucial for applications in organic photovoltaics, where it can lead to higher open-circuit voltages in solar cell devices. nih.gov

Table 1: Properties of Copolymers Containing this compound Synthesized via Stille Coupling

| Polymer | Electron-Accepting Moiety | FET Mobility (cm²/V·s) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| P1 | 1,3,4-Oxadiazole (B1194373) | 1.41 x 10⁻³ | Not specified |

| P2 | 1,3,4-Thiadiazole (B1197879) | 8.81 x 10⁻² | 3.04% |

| PDHBT | None | 2.10 x 10⁻⁴ | 1.91% |

Data sourced from a study on thiophene-based π-conjugated polymers. nih.gov

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, pairs an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govharvard.edu This method is known for its tolerance to a wide range of functional groups and its use of generally less toxic and more stable boron reagents compared to the organotin compounds used in Stille coupling. libretexts.orgscielo.org.mx

In the context of this compound, Suzuki coupling has been used to synthesize various copolymers. For example, researchers have performed palladium-catalyzed Suzuki coupling reactions between diboronic esters and di-halogenated aromatic compounds, where this compound is part of one of the monomer units. This strategy allows for the creation of alternating copolymers with tailored electronic and physical properties, suitable for applications in organic electronics. The reaction offers a robust pathway for building complex polymer architectures that incorporate the solubility-enhancing and structurally significant this compound unit.

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a highly effective method for producing regioregular polythiophenes. molaid.com This nickel-catalyzed reaction involves the coupling of a thiophene (B33073) Grignard reagent (e.g., a 2-bromo-5-chloromagnesio-thiophene derivative). scispace.commolaid.com

A key feature of KCTP is its chain-growth mechanism. rsc.orgscielo.org.mx Unlike step-growth polymerizations where monomers react randomly, in chain-growth KCTP, the nickel catalyst remains attached to the end of the growing polymer chain and "walks" along it as new monomers are added. scielo.org.mx This "living" polymerization characteristic allows for excellent control over the polymer's molecular weight by simply adjusting the initial monomer-to-catalyst ratio. It also enables the synthesis of well-defined block copolymers, where different monomer blocks can be added sequentially.

While this control is well-established for 3-alkylthiophenes, the polymerization of this compound has presented significant challenges. However, recent breakthroughs have demonstrated the successful living polymerization of poly(this compound), which was then used as a highly solubilizing block to facilitate the self-assembly of a block copolymer into one-dimensional nanoparticles. This was achieved through a process termed crystallization-driven in situ nanoparticlization of conjugated polymers (CD-INCP), highlighting that under specific conditions, controlled polymerization of this sterically hindered monomer is possible.

The reactivity of thiophene monomers in KCTP is heavily influenced by the substitution pattern of the alkyl side chains. Research has shown that the transmetalation step in the catalytic cycle is critical. scispace.commolaid.com For the polymerization to proceed, the Grignard monomer must transfer its thiophene unit to the nickel center on the growing polymer chain.

Studies have found that for monomers like 2-bromo-5-chloromagnesio-3,4-dihexylthiophene, this process is inhibited. scispace.commolaid.com The presence of hexyl groups at both the 3- and 4-positions creates significant steric hindrance. scispace.commolaid.com Specifically, the chain propagation is blocked because the transmetalation step would require the formation of a sterically crowded head-to-head (HH) intermediate, where alkyl groups on both the incoming monomer and the polymer chain end are in the "ortho" position relative to the nickel catalyst. scispace.commolaid.com This steric clash prevents the monomer from adding to the chain, effectively halting the polymerization. molaid.comscispace.commolaid.com

Table 2: Reactivity of Alkyl-Substituted Thiophene Monomers in Kumada Catalyst-Transfer Polycondensation (KCTP)

| Monomer | Substitution Pattern | Polymerization Outcome | Rationale |

|---|---|---|---|

| 2-bromo-5-chloromagnesio-3-hexylthiophene | "Regular" | Polymerizes easily | No steric hindrance at the 4-position allows for transmetalation. scispace.commolaid.com |

| 5-bromo-2-chloromagnesio-3-hexylthiophene | "Reversed" | Initiation is hampered with some catalysts | The Grignard function is sterically hindered, but polymerization can proceed with non-hindered initiators. scispace.commolaid.com |

| 2-bromo-5-chloromagnesio-3,4-dihexylthiophene | "Disubstituted" | Does not polymerize | Steric hindrance from the 4-hexyl group prevents the transmetalation step. scispace.commolaid.com |

| 2-bromo-5-chloromagnesiothiophene | "Unsubstituted" | Polymerizes smoothly | Lack of alkyl groups allows for facile polymerization via a chain-growth mechanism. scispace.commolaid.com |

Data compiled from studies on the influence of alkyl substitution patterns in KCTP. scispace.commolaid.com

Kumada Catalyst-Transfer Polycondensation

Steric Considerations in Monomer Polymerization

The polymerization of thiophene monomers is highly sensitive to the steric hindrance imposed by substituents on the thiophene ring. In the case of this compound, the presence of alkyl chains at both the 3- and 4-positions creates significant steric challenges for polymerization.

During Kumada catalyst-transfer polycondensation, a common method for synthesizing polythiophenes, the propagation step can be inhibited if it leads to a sterically hindered head-to-head (HH) intermediate. researchgate.net This is particularly problematic for 3,4-disubstituted thiophenes like 3,4-DHT, where the substituents are adjacent to both the carbon-halogen and carbon-Grignard reagent bonds. researchgate.net Research has shown that 2-bromo-5-chloromagnesio-3,4-dihexylthiophene fails to polymerize with various nickel initiators due to this prohibitive steric repulsion. researchgate.net

This steric hindrance can lead to polymers with lower molecular weights and higher polydispersity indices. db-thueringen.de For instance, attempts to polymerize monomers with bulky substituents have resulted in weakly conjugated polymers or have completely inhibited polymerization. researchgate.net The distance between the thiophene ring and any branching in the alkyl chain is a critical factor that governs the feasibility of electropolymerization and the properties of the resulting polymer. researchgate.net In some cases, the significant steric hindrance from alkyl substituents on monomers like perimidine-3,6-di(hexylthiophene)carbazole has been shown to prevent the coupling of monomer radical cations, thereby inhibiting polymer formation. nih.gov

The steric hindrance induced by the dihexyl substitution in 3,4-DHT can, however, be strategically utilized. For example, the steric-hindrance-induced flexibility of a terthiophene comonomer incorporating this compound units has been shown to enhance the solubility of the resulting alternating copolymer in common organic solvents. rsc.org

Electrochemical Polymerization

Electrochemical polymerization is another key technique for synthesizing conducting polymers. This method offers the advantage of depositing the polymer film directly onto an electrode surface, providing good control over film thickness and morphology.

The functionalization of polythiophenes at the 3 and/or 4 positions of the thiophene ring modifies the polymer's band gap, which in turn affects its photo-absorption and emission characteristics. researchgate.net While extensive research has been conducted on the electrochemical polymerization of various thiophene derivatives, including 3-alkylthiophenes and 3,4-ethylenedioxythiophene (B145204) (EDOT), specific detailed studies focusing solely on the electrochemical homopolymerization of this compound are less common. researchgate.netmdpi.comnih.govdoi.org

However, the principles governing the electropolymerization of substituted thiophenes are applicable. The process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film on the electrode surface. The steric bulk of the 3,4-dihexyl substituents would be expected to influence the oxidation potential of the monomer and the kinetics of the polymerization process, as well as the morphology and properties of the resulting poly(this compound) film. researchgate.net For comparison, polythiophenes substituted with hexyl groups at the 3-position have been successfully synthesized via electrochemical methods. researchgate.net

Advanced Polymer Architectures

The unique properties of this compound make it a valuable building block for creating advanced polymer architectures with tailored electronic and physical properties.

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures, offering a powerful route to control the morphology of thin films in devices. The synthesis of block copolymers containing polythiophene segments has been an active area of research. researchgate.netmdpi.com

A significant advancement has been the successful living polymerization of the highly soluble poly(this compound), which then enables the synthesis of block copolymers. scilit.comacs.orgnih.gov Specifically, the block copolymerization of poly(this compound)-block-polythiophene has been achieved. scilit.comacs.orgnih.gov In this architecture, the highly soluble poly(this compound) segment acts as a solubilizing shell, while the polythiophene segment can form a crystalline core. scilit.comacs.orgnih.gov This approach allows for precise control over the polymer structure and the resulting nanoparticle morphology. scilit.comacs.orgnih.gov

Crystallization-driven self-assembly (CDSA) has emerged as a powerful technique for creating well-defined, anisotropic nanoparticles from block copolymers. whiterose.ac.uk When combined with in situ polymerization, it allows for the synchronous synthesis and self-assembly of conjugated polymers into controlled nanostructures.

A novel mechanism termed "crystallization-driven in situ nanoparticlization of conjugated polymers" (CD-INCP) has been proposed based on the block copolymerization of poly(this compound)-block-polythiophene. scilit.comacs.orgnih.gov This process involves the spontaneous nucleation of the crystallizable polythiophene block, creating seeds for subsequent growth. scilit.comacs.orgnih.gov The highly solubilizing poly(this compound) shell and the slow polymerization of the core are key factors that favor this nucleation-elongation mechanism, leading to the formation of one-dimensional (1D) nanoparticles with controllable lengths, ranging from 15 to 282 nm, and narrow dispersity. scilit.comacs.orgnih.gov Researchers have even achieved a "living" CD-INCP, demonstrating the potential for precise control over nanoparticle dimensions. scilit.comacs.orgnih.gov

Regioregularity, the specific arrangement of side chains along the polymer backbone, is a critical parameter that dictates the electronic and optical properties of poly(3-alkylthiophene)s. rsc.org While the concept of regioregularity is most relevant to monosubstituted thiophenes like poly(3-hexylthiophene) (P3HT), where head-to-tail (HT) and head-to-head (HH) couplings can occur, the incorporation of this compound units into a polythiophene chain also has significant structural implications. ethz.ch

In alternating copolymers, the introduction of a this compound unit inherently disrupts the continuous regioregular sequence of a P3HT-like chain. However, controlling the regioregularity of the poly(3-alkylthiophene) segments between the this compound units remains crucial. Studies on P3HT have shown that controlling regioregularity allows for the tuning of mechanical and optoelectrical properties. acs.org For instance, a polythiophene with 91% regioregularity was found to form a more thermally stable network with PCBM compared to a polymer with over 96% regioregularity, while maintaining similar electronic properties. acs.org The presence of alkylthio side chains in polythiophenes can lead to lower regioregularity (76-78%) but can also enhance molecular aggregation and packing. nih.gov

Donor-acceptor (D-A) conjugated polymers, which consist of alternating electron-donating and electron-accepting units along the polymer backbone, are a major class of materials for organic photovoltaics (OPVs). polymer.cnresearchgate.net The intramolecular charge transfer between the donor and acceptor moieties allows for the tuning of the polymer's band gap and energy levels. polymer.cn

This compound is frequently used as a component in the synthesis of D-A copolymers. It is often incorporated as part of a larger, electron-rich donor block, which is then copolymerized with an electron-accepting unit. For example, this compound has been used in the synthesis of monomers like 2,5-bis(5′-bromo-3′,4′-dihexylthien-2′-yl)-1,3,4-oxadiazole and its thiadiazole analog. acs.org These monomers were then polymerized via Stille coupling to create D-A polymers. acs.org The inclusion of the this compound-containing donor units, in conjunction with electron-accepting moieties like 1,3,4-oxadiazole or 1,3,4-thiadiazole, was shown to lower the HOMO energy levels of the resulting polymers. acs.org This led to higher open-circuit voltages in polymer solar cells. acs.org

In another example, a monomer containing a bithiophene-vinyl donor unit and a 2-pyran-4-ylidenemalononitrile acceptor unit was synthesized using 5-bromo-3,4-dihexylthiophene-2-carbaldehyde as a precursor. polymer.cn The resulting D-A copolymers exhibited high molecular weights and good thermal stability. polymer.cn

Semi-Random Terpolymers

The synthesis of terpolymers, which consist of three distinct monomer units, offers a sophisticated strategy for fine-tuning the optoelectronic and physical properties of conjugated polymers. frontiersin.orgrsc.org A semi-random or random terpolymer architecture, where the monomer units are distributed aperiodically along the polymer backbone, can be particularly advantageous. frontiersin.orgrsc.org This approach can disrupt the polymer's regularity, which in turn influences properties like solubility, morphology, and charge transport. nih.gov

A key application involving this compound is its incorporation as a third monomer into a polythiophene chain to precisely control the polymer's effective regioregularity. researchgate.net While high regioregularity in poly(3-hexylthiophene) (P3HT) is often desired for optimal electronic properties, a slight disruption of this regularity can be beneficial. For instance, introducing this compound units can lead to a more thermally stable interpenetrating network in bulk heterojunction solar cells when blended with fullerene acceptors like PCBM. researchgate.netresearchgate.net Research has shown that a polythiophene with 91% regioregularity, achieved by incorporating this compound, can maintain equivalent electronic properties to a polymer with over 96% regioregularity, while gaining enhanced morphological stability. researchgate.net

The synthesis of such terpolymers is often achieved through methods like Stille coupling or direct arylation polymerization (DArP). researchgate.netrsc.org In a typical random terpolymerization, the feed ratio of the different monomers is adjusted to achieve a polymer with the desired composition and properties. rsc.org The resulting polymers often exhibit absorption spectra and molecular energy levels that are intermediate between those of the related alternating copolymers, allowing for precise tuning of the material's band gap. frontiersin.org

Molecular Weight Control and Dispersity Analysis in Polymerization

The molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), are critical parameters that significantly influence the performance of conjugated polymers in electronic devices. researchgate.netacs.org Precise control over these characteristics during the polymerization of thiophene-based monomers is a central goal of polymer synthesis.

Several polymerization techniques have been developed to achieve this control. Kumada catalyst-transfer polycondensation (KCTP) is a powerful chain-growth method that allows for the synthesis of poly(3-alkylthiophene)s with controlled molecular weights and low dispersity values. acs.orgipfdd.de This "living" polymerization characteristic enables the synthesis of well-defined block copolymers. For instance, a highly soluble poly(this compound) block can be synthesized first, followed by the growth of a crystalline polythiophene block, leading to the formation of length-controlled one-dimensional nanoparticles. nih.gov However, the reactivity of the monomer is crucial; studies have shown that "disubstituted" 2-bromo-5-chloromagnesio-3,4-dihexylthiophene fails to polymerize under typical KCTP conditions with Ni(dppe)Cl2 or Ni(dppp)Cl2 initiators due to steric hindrance during the transmetalation step. ipfdd.de

Direct arylation polymerization (DArP) has emerged as a more atom-economical alternative to traditional cross-coupling methods. researchgate.net While early DArP methods often lacked control over molecular weight, significant progress has been made. researchgate.net The choice of catalyst, solvent, and additives like bulky carboxylic acids (e.g., pivalic acid or neodecanoic acid) can significantly increase the number-average molecular weight (Mn) of the resulting polymer. researchgate.net

Electrochemical polymerization in a flow microreactor represents another advanced approach for synthesizing poly(3-hexylthiophene) with controlled molecular weight and distribution. rsc.org Careful selection of reaction conditions within this system allows for the synthesis of soluble polymer without the issue of deposition on the electrode. rsc.org

The analysis of molecular weight and dispersity is most commonly performed using gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC). acs.orgrsc.org The analysis is typically calibrated using polystyrene standards. rsc.org However, the tendency of some conjugated polymers to aggregate in solution can complicate GPC analysis. researchgate.net To overcome this, measurements may need to be performed at high temperatures (e.g., 145 °C) and in solvents like o-dichlorobenzene to ensure full dissolution and prevent aggregation. acs.org

Below is a table summarizing the molecular weight and dispersity data for poly(3-hexylthiophene) (P3HT) polymers with varying regioregularity, illustrating the impact of synthetic methods on these key polymer characteristics.

Data adapted from reference acs.org. This table illustrates that controlled polymerization methods like GRIM generally yield polymers with lower dispersity compared to oxidative methods.

Electronic Structure and Optoelectronic Properties of 3,4 Dihexylthiophene Based Materials

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of 3,4-dihexylthiophene-based materials. The energy difference between these orbitals, known as the band gap, dictates the material's electrical conductivity and its interaction with light.

Experimental Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Cyclic voltammetry (CV) and differential pulse voltammetry are powerful electrochemical techniques used to determine the HOMO and LUMO energy levels of these materials. By measuring the oxidation and reduction potentials, researchers can estimate these energy levels. For instance, the HOMO and LUMO levels for various copolymers incorporating this compound have been determined using CV. polymer.cndb-thueringen.de

In a study of copolymers containing this compound and either 1,3,4-oxadiazole (B1194373) (OXD) or 1,3,4-thiadiazole (B1197879) (TD) moieties, the HOMO energy levels were found to be lowered by the introduction of these electron-accepting units. acs.org For a series of thienylenevinylene oligomers based on this compound, cyclic voltammetry revealed that increasing the chain length leads to a negative shift in the first redox potential. acs.orgfigshare.com

The electrochemical band gap of acceptor-donor-acceptor small molecules based on a 3,4-ethylenedioxythiophene (B145204) (EDOT) central core, a related thiophene (B33073) derivative, were determined to be in the range of 1.97–2.31 eV using cyclic voltammetry. rsc.org Similarly, for polymers containing this compound spacers and bithiazole units, cyclic voltammetry showed a decrease in the band gap of approximately 0.16 eV for each N-oxide functional group added. rsc.org

Table 1: Electrochemical Properties of this compound-Based Copolymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| P1 (with OXD) | -5.45 | -2.85 | 2.60 |

| P2 (with TD) | -5.30 | -3.05 | 2.25 |

| PDHBT | -5.15 | -2.75 | 2.40 |

Data sourced from a study on π-conjugated polymers containing oxadiazole or thiadiazole moieties. acs.org

Influence of Electron-Accepting Moieties on Energy Levels

The incorporation of electron-accepting moieties into polymers containing this compound has a significant impact on their electronic properties. These moieties can lower both the HOMO and LUMO energy levels, which is advantageous for applications in organic solar cells as it can lead to higher open-circuit voltages. acs.org

For example, the introduction of 1,3,4-oxadiazole (OXD) or 1,3,4-thiadiazole (TD) units into a polythiophene backbone with this compound lowered the HOMO energy levels. acs.org This effect is attributed to the electron-withdrawing nature of these moieties. Similarly, in donor-acceptor-donor molecules, the energy levels can be fine-tuned by altering the electron-donating strength of the donor units coupled with an acceptor. researchgate.net In another example, copolymers incorporating a thieno[3,4-b]pyrazine (B1257052) moiety, which is electron-withdrawing, exhibited moderately negative reduction potentials. db-thueringen.de

The combination of a pyran-4-ylidene malononitrile (B47326) acceptor with thiophene donors, including those with dihexyl substitutions, leads to materials with low excitation gaps suitable for electronic devices. researchgate.net The introduction of N-oxide functionalities to bithiazole units within a polymer containing this compound spacers also leads to a decrease in the band gap, primarily by lowering the LUMO energy level. rsc.org

Effects of Polymer Chain Length and Conjugation on Energy Gap

The length of the polymer chain and the extent of π-conjugation play a crucial role in determining the energy gap of this compound-based materials. As the chain length and conjugation increase, the HOMO-LUMO gap generally decreases. acs.orgfigshare.com

In a study of soluble thienylenevinylene oligomers based on this compound, it was observed that extending the chain length resulted in a narrowing of the HOMO-LUMO gap. acs.orgfigshare.com This trend, however, showed a deviation from linearity for longer oligomers, suggesting a convergence limit for the energy gap at a certain chain length. acs.orgfigshare.com This phenomenon is attributed to the delocalization of π-electrons over a larger segment of the polymer backbone. An increased conjugation length in copolymers of 3-hexylthiophene (B156222) and N-benzoyl dithienopyrrole also led to an enhancement of the HOMO-LUMO energy bandgap compared to the homopolymer of 3-hexylthiophene.

Charge Transfer Character

Materials based on this compound often exhibit intramolecular charge transfer (ICT) characteristics, especially when combined with electron-accepting moieties. This ICT can be observed through spectroscopic and electrochemical measurements. polymer.cnresearchgate.net

The presence of an ICT from a donor to an acceptor unit within the molecule can lead to an extension of the absorption spectral range. researchgate.net In copolymers of this compound with oxadiazole or thiadiazole units, the incorporation of the electron-acceptor moiety enhances the charge carrier mobility. acs.org Theoretical studies on poly(3,4-alkylenedioxythiophene)s have shown that the charge transfer mechanisms differ significantly between the neutral and oxidized states. rsc.org The ultrafast charge transfer from conjugated polymers to fullerene derivatives is a key process in organic photovoltaic devices. db-thueringen.de

Light Absorption and Emission Characteristics

The interaction of this compound-based materials with light is a fundamental aspect of their optoelectronic properties, with applications in devices like solar cells and light-emitting diodes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a primary technique for characterizing the light absorption properties of these materials. The absorption spectrum reveals the wavelengths of light that the material can absorb, which is directly related to its electronic structure.

For copolymers of this compound with electron-accepting moieties like oxadiazole (P1) and thiadiazole (P2), the UV-Vis absorption spectra show distinct peaks. acs.org P2, with the thiadiazole moiety, exhibits a higher absorption coefficient and a smaller band gap compared to P1, indicating more efficient light-harvesting capabilities. acs.org The absorption spectra of thienylenevinylene oligomers based on this compound show that as the chain length increases, the absorption maximum shifts to longer wavelengths (a red-shift), corresponding to a smaller HOMO-LUMO gap. acs.orgfigshare.com

In a study of acceptor-donor-acceptor small molecules with a 3,4-ethylenedioxythiophene core, the optical HOMO-LUMO energy gaps in solution were found to be in the range of 1.88–2.04 eV. rsc.org Copolymers of benzo[1,2-b:4,5-b']-dithiophene and 3-hexylthiophene, a related compound, also show distinct absorbance peaks in their UV-Vis spectra. rsc.org

Table 2: UV-Vis Absorption Data for this compound-Based Copolymers in Solution

| Polymer | λmax (nm) | Optical Band Gap (eV) |

|---|---|---|

| P1 (with OXD) | 415 | 2.75 |

| P2 (with TD) | 460 | 2.45 |

| PDHBT | 450 | 2.43 |

Data sourced from a study on π-conjugated polymers containing oxadiazole or thiadiazole moieties. acs.org

Fluorescence Spectroscopy and Stokes Shift Analysis

Fluorescence spectroscopy is a vital tool for probing the electronic structure of conjugated materials. When a molecule absorbs light, an electron is promoted to an excited state. The subsequent emission of a photon as the electron returns to the ground state is known as fluorescence. The difference in energy (or wavelength) between the absorption maximum and the emission maximum is termed the Stokes shift. edinst.com This phenomenon arises from energy loss within the excited state, typically through vibrational relaxation, before fluorescence occurs. edinst.com

A large Stokes shift is often advantageous in applications like fluorescence microscopy and optical sensing because it facilitates the separation of the emitted fluorescence signal from the excitation light, thereby improving the signal-to-noise ratio and enhancing image contrast. osti.govsyronoptics.com In materials based on this compound, the magnitude of the Stokes shift is influenced by the molecular structure and the surrounding environment. edinst.com For instance, polymers incorporating this compound units can exhibit significant Stokes shifts. An adenine-functionalized copolymer containing this compound (TAd-tT4h) displays a large Stokes shift of 136 nm in tetrahydrofuran (B95107) (THF). osti.gov This is comparable to the unfunctionalized counterpart (T-tT4h), which shows a Stokes shift of 140 nm. osti.gov These large shifts are beneficial as they minimize self-quenching, a process where emitted photons are reabsorbed by neighboring molecules, which is crucial for developing fluorescent probes. osti.gov

Research on various dye molecules incorporating a this compound spacer has shown a wide range of Stokes shifts, highlighting the tunability of this property. The values can range from approximately 82 nm to 179 nm depending on the specific molecular architecture. csic.es

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| Dye 1a | 464 | 655 | 104 | csic.es |

| Dye 1b | 478 | 647 | 85 | csic.es |

| Dye 2 | 481 | 762 | 179 | csic.es |

| Dye 3 | 496 | 706 | 132 | csic.es |

| Dye 4 | 559 | 708 | 82 | csic.es |

| TAd-tT4h | Not Specified | Not Specified | 136 | osti.gov |

| T-tT4h | Not Specified | Not Specified | 140 | osti.gov |

Tuning Absorption Spectra through Structural Modifications

The absorption spectrum of a conjugated material is directly related to its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Modifying the molecular structure of materials containing this compound is a powerful strategy for tuning their absorption properties and, consequently, their color and optoelectronic characteristics. csic.espolymer.cn

One effective method is the creation of donor-acceptor (D-A) copolymers. By combining electron-donating units with electron-accepting units along the polymer backbone, it is possible to induce intramolecular charge transfer (ICT). polymer.cn This ICT interaction lowers the LUMO energy level and can raise the HOMO energy level, resulting in a smaller band gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum. polymer.cn For example, incorporating strong electron-donating moieties into copolymers featuring a thieno[3,4-b]pyrazine acceptor unit leads to a red shift in the absorption spectra. db-thueringen.de

Another approach involves chemical modification of the heterocyclic rings. The introduction of an N-oxide functionality into bithiazole units spaced by this compound was found to lower the electronic band gap by raising the HOMO and lowering the LUMO energies. rsc.org This demonstrates that even subtle atomic changes can have a significant impact on the electronic properties and absorption profile. rsc.org The table below summarizes how different structural modifications can affect the absorption maximum (λmax).

| Structural Modification Principle | Effect on Electronic Structure | Resulting Change in Absorption Spectrum | Example System | Reference |

|---|---|---|---|---|

| Incorporation of strong electron-donating groups | Increases intramolecular charge transfer (ICT) | Red-shift (to longer wavelengths) | Thieno[3,4-b]pyrazine based polymers | db-thueringen.de |

| N-oxidation of bithiazole units | Raises HOMO, lowers LUMO, reduces band gap | Red-shift | Bithiazole polymers with this compound spacers | rsc.org |

| Combination of donor-acceptor units | Lowers band gap through ICT | Extension of absorption range | Copolymers with 2-Pyran-4-ylidene-malononitrile acceptor | polymer.cn |

| Variation of π-conjugated spacer | Alters degree of electron delocalization | Shift in λmax | Pyranylidene-based dyes with thienothiophene spacers | csic.es |

Charge Transport Mechanisms

Field-Effect Transistor (FET) Mobilities

The charge transport capability of a semiconductor is a key performance metric, often quantified by its field-effect mobility (µ) in a field-effect transistor (FET). For organic semiconductors, mobility is highly dependent on molecular packing, intermolecular interactions, and the degree of order within the thin film. Materials based on this compound are frequently used in organic FETs (OFETs).

For instance, α,ω-dihexyl-sexithiophene (DH6T), an oligomer of hexyl-substituted thiophenes, is known to have a respectable hole mobility, reaching values as high as 0.1 cm²/V·s. researchgate.net The hexyl side chains improve solubility, allowing for solution processing, while the thiophene backbone provides the pathway for charge transport. Similarly, poly(3-hexylthiophene) (P3HT), a widely studied polymer where the hexyl group is at the 3-position, can achieve mobilities of around 0.1 cm²/V·s when a high degree of crystallinity and long π-stacking coherence length are present. acs.org The introduction of a graphene oxide interfacial layer in P3HT-based OFETs has been shown to significantly enhance the drain current and field-effect mobility. nih.gov

The charge carrier mobility in these materials is a critical factor for their application in various electronic devices. Research continues to explore new polymer and oligomer structures containing the this compound moiety to further optimize these transport properties. figshare.com

| Material | Mobility (µ) (cm²/V·s) | Device Structure/Conditions | Reference |

|---|---|---|---|

| α,ω-dihexyl-sexithiophene (DH6T) | ~0.1 | Hole transporting layer | researchgate.net |

| Poly(3-hexylthiophene) (P3HT) | ~0.1 | High crystallinity and long π-coherence length | acs.org |

| P3HT with Graphene Oxide Layer | Enhanced compared to standard device | Bottom Gate Bottom Contact OFET | nih.gov |

Triplet Exciton (B1674681) Dynamics and Frustrated Transport

In organic semiconductors, photoexcitation or electrical injection creates excitons, which are bound electron-hole pairs. These can exist as either spin-singlet or spin-triplet states. While singlet excitons can decay radiatively (fluorescence), triplet excitons are typically non-emissive in many hydrocarbon-based materials and have longer lifetimes. rsc.org The movement of these triplet excitons through the material is crucial for the efficiency of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. ep2-bayreuth.debgsu.edu

Triplet exciton transport occurs primarily through a short-range, electron-exchange mechanism known as Dexter energy transfer. rsc.org In materials with a high degree of energetic disorder, such as some conjugated polymers, triplet excitons tend to migrate towards lower-energy sites. rsc.org At low temperatures, this downhill migration can become inefficient if the energetic barriers to reach even lower-energy sites are too high for the available thermal energy. This phenomenon is known as "frustrated transport." rsc.org In such cases, thermal activation is required for the triplets to find these lower energy sites, which can sometimes lead to a blue shift in the phosphorescence spectrum upon cooling. rsc.org

In some advanced materials, singlet-mediated transport mechanisms have been observed, where two triplet excitons fuse to form a mobile singlet exciton, which can diffuse more rapidly before undergoing fission back into two triplets, effectively "shuttling" the triplet energy over longer distances. nih.gov Understanding and controlling these complex triplet dynamics is a key area of research for optimizing the performance of organic electronic devices. rsc.org

π-Coherence Length Studies

The π-coherence length is a measure of the spatial extent over which the π-electron wavefunctions are delocalized along a conjugated polymer chain or across a π-stacked aggregate. It is a critical parameter that correlates directly with the electronic properties of the material, including charge carrier mobility and the nature of photoexcitations. acs.orgacs.org

A longer π-coherence length implies a more ordered system with better electronic communication along the polymer backbone or between adjacent chains. This increased delocalization generally leads to a narrower HOMO-LUMO gap and enhanced charge transport properties. researchgate.net For example, studies on P3HT have shown that a long π-stacking coherence length is a prerequisite for achieving high field-effect mobilities of around 0.1 cm²/V·s. acs.org

The π-coherence length can be influenced by factors such as polymer regioregularity, molecular weight, and processing conditions that affect film morphology. acs.org In donor-acceptor polymers, the introduction of specific functional groups, such as a cyano group, can lead to stronger aggregation in solution, resulting in a higher π-coherence length in the solid-state film and significantly improved solar cell performance. wiley-vch.de Theoretical calculations, often using density functional theory (DFT), are employed to estimate the π-coherence length and understand how chemical structure influences this important parameter. researchgate.netresearchgate.net

Applications in Advanced Organic Electronic Devices

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the active layer of OPVs and PSCs, which typically consists of a blend of an electron donor and an electron acceptor, materials derived from 3,4-dihexylthiophene often function as the electron-donating component. frontiersin.orgnih.gov These materials are designed to absorb sunlight efficiently and have appropriate energy levels to facilitate charge separation at the donor-acceptor interface.

The introduction of this compound into polymer backbones can be used to fine-tune the material's properties. For instance, it has been used to adjust the effective regioregularity of poly(3-hexylthiophene) (P3HT), a widely studied donor polymer. researchgate.netnih.gov By copolymerizing 3-hexylthiophene (B156222) with a small amount of this compound, the resulting polymer with a slightly lower regioregularity (91%) was found to form a more thermally stable interpenetrating network with the fullerene acceptor PCBM compared to highly regioregular P3HT (>96%). researchgate.netnih.gov This enhanced morphological stability is crucial for the long-term performance of solar cells. aust.edu.ngresearchgate.net

Furthermore, this compound is a component in the synthesis of various donor-acceptor copolymers. For example, it has been incorporated into copolymers with electron-accepting units like 1,3,4-oxadiazole (B1194373) (OXD) or 1,3,4-thiadiazole (B1197879) (TD). acs.org These copolymers are designed to have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in solar cells. acs.orgresearchgate.net It has also been used in the synthesis of small molecules for solution-processed organic solar cells, where it can be part of the π-conjugated bridge linking donor and acceptor moieties. unirioja.es

The power conversion efficiency (PCE) of a solar cell is a measure of its ability to convert sunlight into electricity. The incorporation of this compound into the active layer materials can significantly impact the PCE.

One key strategy for PCE optimization is the development of new polymers. For instance, a copolymer containing thiophene (B33073), this compound, and 1,3,4-thiadiazole (P2) exhibited a PCE of 3.04% when blended with PCBM. acs.org This was a significant improvement over the parent polymer without the thiadiazole unit, which had a PCE of 1.91%. acs.org The enhancement was attributed to the lower HOMO level, better packing structure, and higher charge carrier mobility of the P2 polymer. acs.org

In another study, porphyrin-based small molecules were designed for bulk heterojunction solar cells. A molecule with a mesityl porphyrin core, a (E)‐1,2‐bis(3,4‐dihexylthiophen-2-yl)ethylene bridge, and a rhodanine (B49660) acceptor (SA4) achieved a PCE of 4.24%. unirioja.es The choice of the bridge and acceptor components was critical for optimizing the PCE.

The regioregularity of polymers containing this compound also plays a role in PCE. While high regioregularity in P3HT is generally desirable, a study showed that a polymer with 91% regioregularity, achieved by incorporating this compound, maintained comparable electronic properties to a >96% regioregular P3HT but formed a more thermally stable morphology, which is crucial for long-term PCE stability. nih.gov

The table below summarizes the performance of some organic solar cells incorporating this compound derivatives.

| Donor Material | Acceptor Material | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |

| P2 (copolymer of thiophene, this compound, and 1,3,4-thiadiazole) | PCBM | 3.04 | 6.60 | 0.80 | 57.6 |

| SA4 (Mesityl porphyrin with (E)‐1,2‐bis(3,4‐dihexylthiophen-2-yl)ethylene bridge and rhodanine acceptor) | - | 4.24 | 13 | 0.80 | ~30 |

| SA15 (Triphenylamineporphyrin with this compound bridge and cyanoacrylic acid anchoring group) in DSSC | - | 6.00 | 12.30 | 0.68 | - |

| TTT-co-P3HT | PC71BM | 0.14 | 1.27 | 0.41 | 26.78 |

| P3HT | PC71BM | 1.15 | 7.91 | 0.46 | 31.64 |

Table showing the performance of selected organic solar cells incorporating this compound derivatives.

Incorporating electron-accepting units like 1,3,4-oxadiazole or 1,3,4-thiadiazole into a polythiophene backbone containing this compound has been shown to lower the HOMO energy level of the polymer. acs.org This lowering of the HOMO level is a key strategy for increasing the Voc of the resulting solar cell, with values in the range of 0.80–0.90 V being achieved. acs.org

In the context of porphyrin-based sensitizers, those with a this compound bridge exhibited higher Voc values (0.86 V and 0.87 V for SA1 and SA3, respectively) compared to other porphyrin-based devices. unirioja.es Similarly, in dye-sensitized solar cells (DSSCs), triphenylamineporphyrin devices with a this compound bridge showed higher Voc (0.68 V and 0.64 V) compared to devices with other bridges. unirioja.es

A key finding is that introducing this compound units into a poly(3-hexylthiophene) (P3HT) chain to reduce its regioregularity can lead to a more thermally stable BHJ morphology. nih.gov A P3HT copolymer with 91% regioregularity was shown to form a more stable interpenetrating network with the fullerene acceptor PCBM compared to P3HT with a higher regioregularity of over 96%. researchgate.netnih.gov This improved stability of the nanoscale phase separation is important for maintaining the performance of the solar cell over time, especially under thermal stress. aust.edu.ngresearchgate.net

Short-Circuit Current Density (Jsc) and Open-Circuit Voltage (Voc) Investigations

Organic Field-Effect Transistors (OFETs)

While much of the focus on this compound has been in the area of photovoltaics, it is also a relevant building block for materials used in organic field-effect transistors (OFETs). OFETs are fundamental components of organic electronics, serving as switches and amplifiers. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. mdpi.com

Polymers incorporating this compound have been investigated as the semiconductor layer in OFETs. For instance, a copolymer of thiophene, this compound, and 1,3,4-thiadiazole (P2) exhibited a field-effect mobility of 8.81 × 10⁻² cm² V⁻¹ s⁻¹. acs.org This was significantly higher than the mobility of a similar polymer containing an oxadiazole unit (P1) (1.41 × 10⁻³ cm² V⁻¹ s⁻¹) and the parent poly(this compound) (PDHBT) without the electron-accepting moiety (2.10 × 10⁻⁴ cm² V⁻¹ s⁻¹). acs.org The higher mobility of P2 was attributed to its more ordered nanofibrillar structure. acs.org

These results demonstrate that the incorporation of this compound into conjugated polymer backbones, in combination with other functional units, can lead to materials with good charge transport characteristics suitable for OFET applications.

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), a layer of a sensitizing dye is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs light, leading to charge injection into the semiconductor. This compound has been incorporated into the molecular structure of organic dyes used as sensitizers in DSSCs. csic.es

For example, porphyrin-based dyes with a D-π-A (Donor-π-bridge-Acceptor) structure have been synthesized where this compound acts as part of the π-bridge. unirioja.es In one study, a triphenylamineporphyrin dye with a this compound bridge and a cyanoacrylic acid anchoring group (SA15) achieved a power conversion efficiency of 6% with a Voc of 0.68 V and a Jsc of 12.30 mA cm⁻². unirioja.es The presence of the this compound bridge was found to lead to higher Voc values compared to other bridging units. unirioja.es

All-Organic Rechargeable Batteries

The pursuit of environmentally friendly and sustainable energy storage has led to significant research into all-organic rechargeable batteries. In this context, polymers derived from this compound have emerged as promising candidates for anode materials.

Poly(this compound) (PDHT) has been identified as an effective n-dopable anode material for all-organic batteries. rsc.org Unlike p-type materials which lose electrons (oxidation) during charging, n-type materials gain electrons (reduction), a required characteristic for a battery anode. The development of high-performance organic anode materials has been a significant challenge, hindering the advancement of all-organic batteries. researchgate.net

To overcome the inherent low conductivity of some organic materials and improve performance, PDHT is often used in composite form. Researchers have successfully created composites by polymerizing this compound (DHT) in the presence of conductive additives like vapor-grown carbon fibers (VGCFs) or carbon nanofibers. rsc.orgresearchgate.netehu.es In one approach, a PDHT/VGCFs composite was synthesized via in-situ polymerization, containing 30 wt.% of the carbon fibers. ehu.es This method ensures an intimate interface between the active polymer and the conductive support, which is crucial for efficient charge transport. researchgate.net These composite structures serve as high-capacity anode materials, leveraging the n-type redox reactions of the PDHT component. researchgate.netpreprints.orgmdpi.com

The electrochemical performance of PDHT-based anodes has been investigated in lithium-ion half-cells and full all-organic battery configurations. A composite of PDHT chemically polymerized on carbon nanofibers demonstrated a high reversible electrochemical capacity of approximately 300 mAh g⁻¹ (or ~200 Ah L⁻¹) through n-type redox processes. researchgate.netpreprints.orgmdpi.com This material also showed excellent stability, with a capacity retention of 95% or more after 100 cycles. researchgate.netpreprints.orgmdpi.com

In a separate study, a PDHT/VGCFs composite anode delivered a stable specific discharge capacity of around 290 mAh g⁻¹ in a lithium metal half-cell. ehu.es After accounting for the capacity contribution from the carbon fibers, the PDHT component itself provided a capacity of 240 mAh g⁻¹. ehu.es This electrode also exhibited good rate capability, maintaining specific discharge capacities of 215 mAh g⁻¹ and 120 mAh g⁻¹ at current densities of 200 mA g⁻¹ and 400 mA g⁻¹, respectively. ehu.es However, its cycle life was more moderate, with 80% capacity retention observed after 50 cycles. rsc.org

When assembled into an all-polymer battery, with PDHT as the anode and poly(triphenylamine) (PTPAn) as the cathode, the cell achieved a charging voltage plateau of about 3 V and delivered a reversible specific discharge capacity of approximately 250 mAh g⁻¹ at a current density of 40 mA g⁻¹. ehu.es

Electrochemical Performance of Poly(this compound) Based Anodes

| Anode Material | Configuration | Specific Discharge Capacity (at 40 mA g⁻¹) | Cycle Retention | Reference |

| PDHT/Carbon Nanofiber Composite | Li-ion Half-Cell | ~300 mAh g⁻¹ | ≥95% after 100 cycles | researchgate.net, preprints.org, mdpi.com |

| PDHT/VGCF Composite | Li-metal Half-Cell | ~250 mAh g⁻¹ | 80% after 50 cycles | rsc.org |

| PDHT/VGCF Anode with PTPAn Cathode | All-Polymer Battery | ~250 mAh g⁻¹ | Not Reported | ehu.es |

N-Dopable Anode Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The electroluminescent properties of materials derived from this compound have been explored for use in Organic Light-Emitting Diodes (OLEDs). wikipedia.org OLEDs are devices where an organic film emits light in response to an electric current. wikipedia.org The specific structure of the thiophene derivative plays a crucial role in the device's performance.

Research has been conducted on oligomers and polymers that incorporate the this compound-S,S-dioxide unit. researchgate.net For instance, 2,5-di(9,9-dimethyl)fluorenyl-3,4-dihexyl-thiophene-S,S-dioxide and its related polymers have been prepared and studied. researchgate.net Light-emitting diodes fabricated with a polymer containing these S,S-dioxide groups demonstrated notable electroluminescent (EL) properties and achieved a good external efficiency of 0.1%. researchgate.net

Furthermore, copolymers based on this compound have been investigated. A polymer of 10-hexylphenothiazine-3,7-diyl-alt-3,4-dihexylthiophene (HPT-DHT) was synthesized to understand structure-property relationships in organic electronics. dtic.mil The incorporation of the this compound unit can influence the planarity and electronic properties of the polymer backbone, which are critical factors for charge transport and light emission in electroluminescent devices. dtic.mil V-shaped oligomers containing a this compound moiety have also been synthesized and shown to have applications in electroluminescent devices. unibo.it

Printed Electronics and Self-Assembly Materials

Printed electronics represents a revolutionary manufacturing approach for creating electronic devices on various, often flexible, substrates using printing techniques. epishine.com This method is seen as a cost-effective and efficient way to produce devices like flexible circuits, sensors, and displays. epishine.comsunchemical.com Materials used in these processes must be formulated into functional inks. sunchemical.com

Derivatives of this compound are suitable for such applications due to their solution processability. The self-assembly properties of block copolymers containing poly(this compound) have been demonstrated. acs.org For example, the polymerization of poly(this compound)-block-polythiophene can spontaneously produce one-dimensional nanoparticles. acs.org This process, termed crystallization-driven self-assembly, allows for the formation of uniform, well-defined nanostructures directly in solution. acs.org The ability to control the assembly of these materials at the nanoscale is critical for fabricating the ordered structures required for efficient device performance in printed electronics. acs.org The resulting nanostructures, such as nanowires or rods, can then be deposited via printing methods to create the active layers in various electronic components. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular and electronic characteristics of conjugated molecules like 3,4-dihexylthiophene. core.ac.uk DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules. ajchem-a.com

DFT calculations are instrumental in characterizing both the ground and excited electronic states of this compound. core.ac.uk The theory, originally formulated for the ground state, has been extended to handle excited states, which is essential for understanding the photophysical behavior of the molecule. mdpi.comchemrxiv.orgaps.org By calculating the energies of the ground and corresponding singlet excited states, researchers can gain insights into the electronic transitions that govern the material's interaction with light. core.ac.uk

A key aspect of DFT studies on this compound is the prediction of the energies and spatial distributions (topologies) of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The HOMO acts as the electron donor and the LUMO as the electron acceptor. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the material. ajchem-a.comphyschemres.org For instance, DFT calculations at the B3LYP/6-311++g(d,p) level of theory have been used to determine these energy levels. rsc.org

Table 1: Calculated Frontier Orbital Energies of this compound and Related Compounds This table showcases representative data from DFT calculations on thiophene-based molecules to illustrate the typical energy ranges observed. The exact values for this compound can vary based on the specific computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Method/Basis Set |

|---|---|---|---|

| Bithiazole (Unsubstituted) | -6.30 | -1.55 | B3LYP/6-311++g(d,p) |